tert-Butyl 4-((benzyloxycarbonylamino)methyl)-3,3-difluoropiperidine-1-carboxylate

CAS No.: 1373503-45-7

Cat. No.: VC2721022

Molecular Formula: C19H26F2N2O4

Molecular Weight: 384.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1373503-45-7 |

|---|---|

| Molecular Formula | C19H26F2N2O4 |

| Molecular Weight | 384.4 g/mol |

| IUPAC Name | tert-butyl 3,3-difluoro-4-(phenylmethoxycarbonylaminomethyl)piperidine-1-carboxylate |

| Standard InChI | InChI=1S/C19H26F2N2O4/c1-18(2,3)27-17(25)23-10-9-15(19(20,21)13-23)11-22-16(24)26-12-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,22,24) |

| Standard InChI Key | RIVHQVZLYZNATP-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1CCC(C(C1)(F)F)CNC(=O)OCC2=CC=CC=C2 |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C(C1)(F)F)CNC(=O)OCC2=CC=CC=C2 |

Introduction

Chemical Identity and Structure

Basic Information

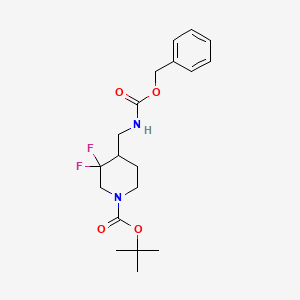

tert-Butyl 4-((benzyloxycarbonylamino)methyl)-3,3-difluoropiperidine-1-carboxylate is a specialized organic compound with two protecting groups commonly used in peptide synthesis and pharmaceutical development. It contains a six-membered piperidine ring with difluoro substitution at the 3-position, a feature that enhances metabolic stability and binding properties in drug candidates .

Structural Representation

The compound consists of a piperidine core with specific functional groups:

-

A tert-butyloxycarbonyl (Boc) group protecting the piperidine nitrogen

-

Two fluorine atoms at the 3-position of the piperidine ring

-

A benzyloxycarbonylamino group attached to a methyl substituent at the 4-position

This structure combines several pharmacologically relevant moieties into a single molecule that may serve as an intermediate in drug synthesis.

Chemical Identifiers and Nomenclature

Primary Identifiers

The compound is registered with multiple identifiers in chemical databases, as detailed in Table 1:

| Identifier Type | Value |

|---|---|

| CAS Number | 1373503-45-7 |

| PubChem CID | 73977798 |

| Molecular Formula | C₁₉H₂₆F₂N₂O₄ |

| Molecular Weight | 384.4 g/mol |

| IUPAC Name | tert-butyl 3,3-difluoro-4-(phenylmethoxycarbonylaminomethyl)piperidine-1-carboxylate |

| InChIKey | RIVHQVZLYZNATP-UHFFFAOYSA-N |

Alternative Names and Synonyms

The compound is known by several alternative names in scientific literature and commercial catalogues:

-

2-Methyl-2-propanyl 4-({[(benzyloxy)carbonyl]amino}methyl)-3,3-difluoro-1-piperidinecarboxylate

-

tert-butyl 3,3-difluoro-4-(phenylmethoxycarbonylaminomethyl)piperidine-1-carboxylate

-

N-phenylmethoxycarbonyl (1-(tert-butoxycarbonyl)-3,3-difluoropiperidin-4-yl)methylamine

-

1-Boc-4-((benzyloxycarbonylamino)methyl)-3,3-difluoropiperidine

These nomenclature variations reflect different approaches to naming this structurally complex molecule.

Physical and Chemical Properties

Structural Parameters

The molecular structure parameters of the compound are essential for understanding its chemical behavior:

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₆F₂N₂O₄ |

| Molecular Weight | 384.4 g/mol |

| Exact Mass | 384.18600 |

| Polar Surface Area (PSA) | 71.36000 |

| LogP | 3.94740 |

| Property | Value |

|---|---|

| Physical State | Not explicitly stated, likely solid at room temperature |

| Storage Condition | Room Temperature |

| Boiling Point | Not Available |

| Melting Point | Not Available |

| Density | Not Available |

| Flash Point | Not Available |

Structural Features and Functional Groups

Key Structural Elements

The molecule contains several functional groups of significance:

-

Piperidine Ring: A six-membered nitrogen-containing heterocycle that serves as the central scaffold

-

Difluoro Substitution: Two fluorine atoms at the 3-position of the piperidine, which can influence lipophilicity and metabolic stability

-

tert-Butyloxycarbonyl (Boc) Group: A common protecting group for amines, attached to the piperidine nitrogen

-

Benzyloxycarbonyl (Cbz) Group: Another protecting group, attached to the aminomethyl substituent at the 4-position

These structural features suggest the compound may serve as a protected intermediate in peptide synthesis or drug development .

Protecting Group Chemistry

Both the Boc and Cbz protecting groups in this molecule are significant in synthetic organic chemistry:

-

The Boc group is typically cleaved under acidic conditions, making it orthogonal to other protecting groups

-

The Cbz group is typically removed by catalytic hydrogenation, allowing selective deprotection strategies

-

The presence of both groups suggests this compound may be an intermediate in a multi-step synthesis requiring orthogonal protection

Related Compounds and Derivatives

Structurally Similar Compounds

Several related compounds appear in the literature and commercial catalogues:

-

tert-Butyl 4-(4-aminophenoxy)-3,3-difluoropiperidine-1-carboxylate (CAS: 2101206-82-8): A structurally related compound with a 4-aminophenoxy substituent instead of the benzyloxycarbonylamino group

-

tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate (CAS: 123855-51-6): A potential precursor lacking the difluoro substitution and with a simple hydroxymethyl group at the 4-position

-

Various tert-butyl piperidine-1-carboxylate derivatives with different substituents at the 4-position, as evidenced in synthesis procedures mentioned in the literature

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume